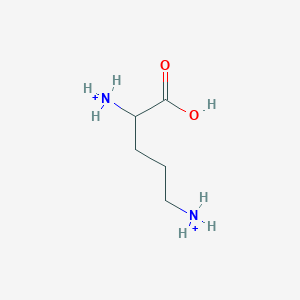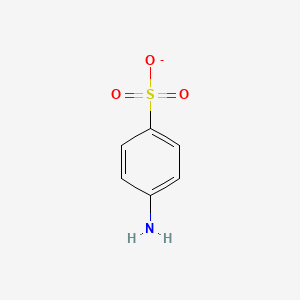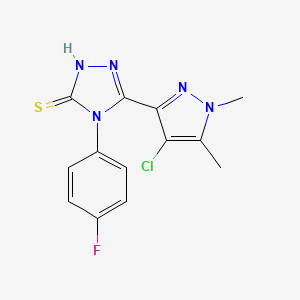
Pyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinicotinate(2-) is a pyridinedicarboxylate. It is a conjugate base of a dinicotinate(1-).
科学的研究の応用
Hydrogen Bond Studies
Pyridine-3,5-dicarboxylate has been extensively studied for its unique hydrogen bonding properties. For instance, Cowan et al. (2005) conducted variable-temperature neutron diffraction studies on pyridine-3,5-dicarboxylic acid. They found significant temperature-dependent proton migration in its hydrogen bonds, which can be crucial for understanding molecular interactions in various chemical and biological processes (Cowan et al., 2005).
Coordination Chemistry
In coordination chemistry, pyridine-3,5-dicarboxylate plays a significant role. Lin et al. (2009) synthesized lanthanide(III) complexes containing pyridine-3,5-dicarboxylic acid and oxalic acid ligands, forming 3-D coordination networks. This work demonstrates the potential of pyridine-3,5-dicarboxylate in constructing complex molecular architectures (Lin et al., 2009).
Metal-Organic Frameworks (MOFs)
Pyridine-3,5-dicarboxylate is also utilized in the development of metal-organic frameworks. For example, Lu et al. (2006) investigated how water content influences the self-assembly of MOFs based on pyridine-3,5-dicarboxylate. Their findings highlight the versatility of pyridine-3,5-dicarboxylate in forming various structural topologies in MOF chemistry (Lu et al., 2006).
Luminescence Studies
Pyridine-3,5-dicarboxylate derivatives have been explored for their luminescent properties. George et al. (2006) studied europium(III) pyridine-2,6-dicarboxylate complexes, focusing on the sensitization of Eu3+ ion and its potential application in biological systems (George et al., 2006).
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of compounds involving pyridine-3,5-dicarboxylate. Zou and Jiang (2008) developed a green method for synthesizing dimethyl pyridine-3,5-dicarboxylate, highlighting its potential in organic chemistry and materials science (Zou & Jiang, 2008).
特性
製品名 |
Pyridine-3,5-dicarboxylate |
|---|---|
分子式 |
C7H3NO4-2 |
分子量 |
165.1 g/mol |
IUPAC名 |
pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12)/p-2 |
InChIキー |
MPFLRYZEEAQMLQ-UHFFFAOYSA-L |
SMILES |
C1=C(C=NC=C1C(=O)[O-])C(=O)[O-] |
正規SMILES |
C1=C(C=NC=C1C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thieno[3,2-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1229795.png)

![N-[2-(2-Pyridyl)ethyl]benzenesulfonamide](/img/structure/B1229799.png)



![7-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one](/img/structure/B1229805.png)


![5,6-Dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1229808.png)
![N-[4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-pyridinecarboxamide](/img/structure/B1229810.png)

